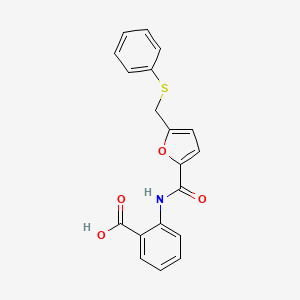

2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid

Beschreibung

2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid is a synthetic organic compound featuring a benzoic acid backbone substituted with a furan-2-carboxamido group at the 2-position. The furan ring is further modified at the 5-position with a phenylthio-methyl moiety. This structure combines aromatic, heterocyclic, and sulfur-containing groups, which may confer unique physicochemical and pharmacological properties. The compound’s synthesis likely involves coupling reactions between furan-2-carboxylic acid derivatives and substituted benzoic acid precursors, as inferred from analogous synthetic routes in related compounds (e.g., Scheme 1A/B in ).

Eigenschaften

IUPAC Name |

2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4S/c21-18(20-16-9-5-4-8-15(16)19(22)23)17-11-10-13(24-17)12-25-14-6-2-1-3-7-14/h1-11H,12H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJRXHCNUDMIBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(O2)C(=O)NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid typically involves the condensation of a furan derivative with a phenylthio compound under specific reaction conditions. One common method includes the use of catalysts such as mesoporous titania–alumina mixed oxide (MTAMO) and titanium tetraisopropoxide (TTIP) in the presence of aqueous hydrogen peroxide and ethanol at 50°C . This reaction yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The phenylthio group can be reduced to form thiol derivatives.

Substitution: The carboxamido group can participate in substitution reactions to form amide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced thiol compounds, and substituted amide derivatives. These products have diverse applications in medicinal chemistry and materials science.

Wissenschaftliche Forschungsanwendungen

2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.

Industry: The compound’s stability and reactivity make it useful in the production of polymers and other industrial materials.

Wirkmechanismus

The mechanism of action of 2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid involves its interaction with specific molecular targets. The phenylthio group can form covalent bonds with thiol groups in proteins, altering their function. The furan ring can participate in electron transfer reactions, affecting cellular redox states. These interactions can disrupt microbial cell walls or inhibit enzyme activity, leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formula.

Key Observations:

Structural Diversity: The target compound’s phenylthio-methyl group distinguishes it from analogs with phenoxy () or benzothiazole () substituents. Sulfur’s electronegativity and lipophilicity may enhance membrane permeability compared to oxygen-containing derivatives. Benzofuran derivatives () lack the benzoic acid moiety but share heterocyclic aromaticity, which is critical for binding to biological targets like cyclooxygenases.

Synthetic Routes: The synthesis of the target compound likely parallels methods for related amides (e.g., coupling of activated furan-2-carboxylic acid with aminobenzoic acid derivatives). In contrast, benzothiazole- and benzothiophene-based analogs require cyclization steps to form their heterocyclic cores.

Pharmacological Potential: Sulfur-containing analogs (e.g., phenylthio, benzothiazole) show enhanced anti-inflammatory activity compared to oxygenated derivatives, possibly due to thiol-mediated redox interactions. Halogenated derivatives (e.g., 5-fluoro-benzothiophene in ) exhibit improved metabolic stability, suggesting that halogenation of the target compound could optimize its pharmacokinetics.

Limitations and Gaps :

- Direct bioactivity data for the target compound are absent in the evidence. Extrapolations from analogs suggest it may require structural optimization (e.g., fluorination or methyl group addition) to enhance efficacy.

Biologische Aktivität

Overview

2-(5-((Phenylthio)methyl)furan-2-carboxamido)benzoic acid is a synthetic compound that has attracted attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This compound features a unique structure combining a furan ring, a phenylthio group, and a benzoic acid moiety, which contributes to its diverse biological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been suggested as a candidate for developing new antibiotics due to its ability to disrupt microbial cell walls and inhibit enzyme activity in pathogens. The mechanism of action involves the formation of covalent bonds with thiol groups in proteins, altering their function and leading to cell death.

The compound's mechanism of action involves:

- Covalent Bond Formation : The phenylthio group can interact with thiol groups in proteins.

- Redox Reactions : The furan ring participates in electron transfer reactions, affecting cellular redox states.

These interactions can lead to the disruption of microbial processes critical for survival.

Case Studies

- Antimicrobial Efficacy : In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.

- Fungal Inhibition : The compound also demonstrates antifungal properties against species such as Candida albicans, indicating its potential use in treating fungal infections.

Comparative Analysis

To better understand the significance of this compound in relation to similar compounds, the following table summarizes key properties:

| Compound Name | Structure Features | Antimicrobial Activity | Unique Mechanism |

|---|---|---|---|

| 2-Furoic Acid | Simple furan derivative | Moderate | None specified |

| 2,5-Furan-dicarboxylic Acid | Biodegradable plastic precursor | Low | None specified |

| 2-(5-((Phenylthio)methyl)furan-2-carboxylic Acid | Lacks amido group | Low | None specified |

| This compound | Complex structure with furan and phenylthio groups | High | Covalent bonding and redox reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.